2-(ADAMANTAN-1-YL)-N-(6-METHOXYPYRIDIN-3-YL)ACETAMIDE
Overview
Description
2-(ADAMANTAN-1-YL)-N-(6-METHOXYPYRIDIN-3-YL)ACETAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features an adamantane moiety, which is known for its stability and rigidity, and a methoxypyridine group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(6-METHOXYPYRIDIN-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Pyridine Derivative: The functionalized adamantane is then coupled with a methoxypyridine derivative under conditions that promote the formation of an amide bond. Common reagents for this step include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-(6-METHOXYPYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxy group.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of new functional groups in place of the methoxy group.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-(6-METHOXYPYRIDIN-3-YL)ACETAMIDE has been explored for various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stable and rigid structure.
Mechanism of Action
The mechanism by which 2-(ADAMANTAN-1-YL)-N-(6-METHOXYPYRIDIN-3-YL)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and methoxypyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-N-(PYRIDIN-3-YL)ACETAMIDE: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(ADAMANTAN-1-YL)-N-(6-HYDROXYPYRIDIN-3-YL)ACETAMIDE: Contains a hydroxyl group instead of a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
2-(ADAMANTAN-1-YL)-N-(6-METHOXYPYRIDIN-3-YL)ACETAMIDE is unique due to the presence of both the adamantane and methoxypyridine groups. This combination imparts stability, rigidity, and the ability to participate in diverse chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(6-methoxypyridin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-17-3-2-15(11-19-17)20-16(21)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,11-14H,4-10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKMHJRJJQUPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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